2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
S-Alkylation: The triazole-3-thiol is then subjected to S-alkylation using alkyl halides in an alkaline medium.
Acetamide Formation: The final step involves the reaction of the alkylated triazole with acetamide derivatives under suitable conditions to yield the target compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can target the triazole ring or the bromophenyl group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones.
Scientific Research Applications
Medicinal Chemistry: Due to its triazole core, it may exhibit antifungal, antibacterial, or anticancer activities.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound is not well-documented. triazole derivatives generally exert their effects by interacting with specific enzymes or receptors in biological systems. The bromophenyl and methylphenyl groups may enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole core and bromophenyl group but lacks the acetamide moiety.
2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide: Another triazole derivative with different substituents.
Uniqueness
The uniqueness of 2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide lies in its specific combination of substituents, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C25H23BrN4OS |
---|---|
Molecular Weight |
507.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H23BrN4OS/c1-16-5-4-6-21(14-16)30-24(19-8-10-20(26)11-9-19)28-29-25(30)32-15-23(31)27-22-12-7-17(2)13-18(22)3/h4-14H,15H2,1-3H3,(H,27,31) |
InChI Key |
XSRZJKRPAISFGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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